(E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
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Overview
Description
(E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Acrylonitrile Moiety: This step may involve a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable nitrile compound.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or quinones.
Reduction: Reduction of the nitrile group to amines or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the acrylonitrile moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for (E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to desired biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Acrylonitrile Derivatives: Compounds with similar acrylonitrile moieties.
Uniqueness
(E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases would be necessary
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-14-6-4-5-12(10-14)9-13(11-19)17-20-16-8-3-2-7-15(16)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOSDUNFHCMZRD-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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